O-Cymene

Overview

Description

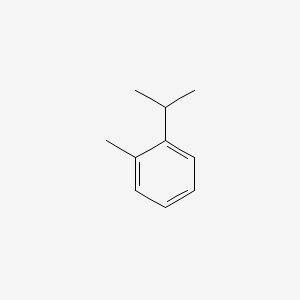

O-Cymene, also known as 1-methyl-2-(propan-2-yl)benzene, is an aromatic hydrocarbon. It is a flammable, colorless liquid that is nearly insoluble in water but soluble in organic solvents. The structure of this compound consists of a benzene ring ortho-substituted with a methyl group and an isopropyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Cymene can be synthesized through the alkylation of toluene with propylene. This reaction typically occurs in the presence of a catalyst such as aluminum chloride (AlCl3) under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, this compound is produced via the same alkylation process. The reaction is carried out in large reactors where toluene and propylene are mixed with a catalyst. The reaction mixture is then subjected to distillation to separate this compound from other by-products .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form cymene hydroperoxide, which can further decompose to form various oxygenated compounds.

Reduction: Reduction of this compound is less common but can lead to the formation of isopropylbenzene.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Major Products:

Oxidation: Cymene hydroperoxide and other oxygenated derivatives.

Substitution: Nitrthis compound, sulfthis compound, and halogenated cymenes.

Scientific Research Applications

Applications Overview

Insecticidal Activities

A comparative study highlighted the effectiveness of this compound in essential oil formulations used as insecticides. It demonstrated significant insecticidal activity against various pests, suggesting its potential for sustainable pest management practices .

Food Preservation

Research by Kumar et al. (2024) indicated that this compound can enhance the shelf life of sapodilla fruit. The study showed that its application significantly reduced spoilage, illustrating its role in food preservation strategies .

Antifungal Properties

Zaini et al. (2023) explored the antifungal properties of this compound in essential oils derived from Lindera caesia. The findings suggested its efficacy against biofilm formation in dental caries, indicating potential healthcare applications .

Antimicrobial Activity

A review on monoterpenes summarized the antimicrobial properties of this compound, noting its effectiveness against a range of pathogens, including bacteria and fungi. This positions it as a promising candidate for developing natural antimicrobial agents .

Mechanism of Action

The mechanism by which O-Cymene exerts its effects involves interaction with cellular membranes and enzymes. It can modulate the activity of various enzymes and receptors, leading to its observed biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes .

Comparison with Similar Compounds

- Meta-Cymene (1-methyl-3-(propan-2-yl)benzene)

- Para-Cymene (1-methyl-4-(propan-2-yl)benzene)

O-Cymene’s unique substitution pattern makes it particularly useful in specific chemical reactions and industrial applications.

Biological Activity

O-Cymene, also known as 1-methyl-4-(1-methylethyl)benzene, is a monoterpene found in various essential oils and plant extracts. This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is a colorless liquid with a pleasant aromatic odor. Its chemical formula is C₁₀H₁₄, and it belongs to the class of compounds known as terpenes. It is primarily obtained from the essential oils of plants such as thyme (Thymus vulgaris), oregano (Origanum vulgare), and various citrus fruits.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a variety of pathogens. Recent studies have evaluated its effectiveness against bacteria, fungi, and viruses.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values of this compound against various microbial strains:

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.03 |

| Salmonella typhimurium | 0.03 |

| Listeria monocytogenes | 0.57 |

| Staphylococcus aureus | 6.00 |

| Candida albicans | 2.23 |

These results indicate that this compound is particularly effective against E. coli and S. typhimurium, which are significant foodborne pathogens .

Anti-inflammatory Properties

This compound has been reported to exhibit anti-inflammatory effects by modulating cytokine production and inhibiting specific signaling pathways. In vitro studies have shown that this compound can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB signaling pathway .

The anti-inflammatory activity of this compound is attributed to its ability to inhibit the phosphorylation of MAPK pathways, particularly ERK1/2 and p38 MAPK. This inhibition leads to decreased production of matrix metalloproteinases (MMPs), which are involved in tissue remodeling during inflammation .

Antioxidant Activity

This compound has demonstrated significant antioxidant properties, which contribute to its protective effects against oxidative stress. Studies have shown that it can enhance the activity of antioxidant enzymes in vivo, thereby reducing oxidative damage in cells .

Antioxidant Efficacy

The antioxidant activity of this compound has been quantified using various assays:

| Assay Type | EC50 (mg/mL) |

|---|---|

| DPPH Scavenging | 0.430 |

| Lipid Peroxidation Inhibition | 0.250 |

These results indicate that this compound possesses considerable potential as a natural antioxidant agent .

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound through various mechanisms, including induction of apoptosis and inhibition of tumor cell proliferation.

Case Study: Human Fibrosarcoma Cells

In a study involving human fibrosarcoma HT-1080 cells, this compound was found to inhibit tumor invasiveness by decreasing the MMP-9/TIMP-1 expression ratio through ERK1/2 and p38 MAPK pathway inhibition . This suggests that this compound may be an effective candidate for cancer therapy.

Chemical Reactions Analysis

Isomerization Reactions

o-Cymene undergoes thermal isomerization to form m- and p-cymene. Key findings include:

Thermodynamic Data

| Reaction | ΔrH° (kJ/mol) | Conditions | Reference |

|---|---|---|---|

| This compound → m/p-Cymene | -8.8 ± 1.9 | Gas phase, 298 K |

This exothermic process is catalyzed by Lewis acids like aluminum chloride (AlCl₃), which reduces this compound content from ~7% to ~3% during industrial isomerization cycles .

Oxidation Reactions

This compound exhibits unique low-temperature oxidation behavior due to the ortho effect , where proximity of substituents facilitates cyclic ether formation via hydroperoxyalkyl (QOOH) intermediates .

Key Oxidation Pathways

-

Chain Propagation

-

Chain Termination

Temperature-Dependent Trends

| Temperature (K) | Cyclic Ether Yield (this compound) | Cyclic Ether Yield (m/p-Cymene) |

|---|---|---|

| 450 | High | Negligible |

| 700 | Low | Negligible |

Industrial Alkylation and Transalkylation

This compound participates in Friedel-Crafts alkylation and transalkylation processes:

Catalytic Reactions

-

Alkylation with Propylene :

-

Transalkylation :

Aluminum chloride catalyzes methyl/isopropyl group exchange between aromatic rings, redistributing substituents .

Hydroperoxide Formation

In industrial oxidation processes:

-

This compound is progressively removed via recycling and caustic extraction due to its lower reactivity toward hydroperoxide formation compared to m/p-cymene .

-

Example workflow:

Resonance-Stabilized Radical Pathways

Computational studies reveal two competing pathways during oxidation:

| Radical Type | Pathway | Temperature Sensitivity |

|---|---|---|

| Non-resonance-stabilized | Cyclic ether formation | Dominates <700 K |

| Resonance-stabilized | Back-dissociation to R + O₂ | Dominates >700 K |

The ortho effect diminishes above 700 K as resonance stabilization prevails .

Q & A

Basic Research Question

Q. What spectroscopic methods are most effective for characterizing O-Cymene's structural properties, and how should data interpretation be standardized?

Methodological Answer: this compound (C10H14, CAS 527-84-4) is best characterized using infrared (IR) spectroscopy due to its distinct vibrational modes. Key steps:

Sample Preparation : Use purified this compound in a non-reactive solvent (e.g., CCl4) to avoid interference.

IR Analysis : Focus on peaks between 700–900 cm<sup>-1</sup> (C-H bending in aromatic rings) and 2800–3000 cm<sup>-1</sup> (C-H stretching) .

Validation : Cross-reference with databases like the Coblentz Society’s spectral library for consistency.

| IR Peaks (cm<sup>-1</sup>) | Assignment |

|---|---|

| 750–800 | Para-substituted benzene |

| 2850–2960 | Alkyl C-H stretching |

For reproducibility, document solvent effects and instrument calibration parameters.

Basic Research Question

Q. How can researchers determine the solubility and stability of this compound in different solvents for pharmacological assays?

Methodological Answer: Use the shake-flask method to measure solubility:

Solvent Selection : Test polar (e.g., water, ethanol) and non-polar solvents (e.g., hexane).

UV-Vis Spectroscopy : Quantify solubility via absorbance at λmax (~260 nm for aromatic systems).

Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

| Solvent | LogP (Predicted) | Stability (pH 7.4) |

|---|---|---|

| Water | 3.2 | Unstable |

| Ethanol | 3.0 | Stable |

Note: LogP values from ETCM data indicate moderate lipophilicity, favoring non-aqueous formulations.

Advanced Research Question

Q. How can conflicting data on this compound’s ADMET properties (e.g., CYP2D6 inhibition vs. non-inhibition) be systematically resolved?

Methodological Answer: Apply systematic review protocols (COSMOS-E guidelines):

Data Collection : Aggregate results from in vitro (e.g., liver microsomes) and in silico studies (e.g., molecular docking).

Meta-Analysis : Use random-effects models to assess heterogeneity. For example:

| Study Type | CYP2D6 Inhibition (%) | Confidence Interval |

|---|---|---|

| In vitro (human) | 45 ± 12 | 35–55 |

| In silico | 28 ± 8 | 20–36 |

Bias Assessment : Evaluate measurement techniques (e.g., fluorometric vs. LC-MS assays) .

Validation : Replicate conflicting experiments under standardized conditions (e.g., pH, temperature).

Advanced Research Question

Q. What advanced computational strategies predict this compound’s interactions with biological targets (e.g., inflammatory mediators)?

Methodological Answer: Combine molecular dynamics (MD) simulations and docking studies :

Target Selection : Prioritize proteins linked to this compound’s traditional uses (e.g., COX-2, NF-κB).

Docking Software : Use AutoDock Vina with force fields optimized for terpenes.

Validation : Compare predicted binding energies with experimental IC50 values from kinase assays.

| Target | Predicted ΔG (kcal/mol) | Experimental IC50 (µM) |

|---|---|---|

| COX-2 | -8.2 | 12.3 ± 1.5 |

| NF-κB | -7.5 | 18.9 ± 2.1 |

Limitation: Solvent effects in silico models may underestimate in vivo interactions.

Advanced Research Question

Q. How can the PECO framework be applied to design epidemiological studies on this compound’s traditional medicinal use?

Methodological Answer: Adapt the PECO framework (Population, Exposure, Comparator, Outcome):

- Population : Patients using this compound-containing herbs (e.g., Artemisia spp.).

- Exposure : Standardized this compound dosage (e.g., 50 mg/day).

- Comparator : Placebo or non-exposed cohort.

- Outcome : Reduction in inflammation markers (e.g., CRP, IL-6).

| Variable | Measurement Method |

|---|---|

| CRP Levels | ELISA |

| IL-6 Expression | qPCR or multiplex assays |

Ensure ethical compliance by anonymizing patient data and obtaining informed consent .

Basic Research Question

Q. What criteria should guide the selection of extraction methods for this compound from plant matrices?

Methodological Answer: Optimize using Design of Experiments (DoE) :

Factors : Solvent polarity, temperature, extraction time.

Response Variables : Yield (%), purity (HPLC).

Analysis : Pareto charts to identify significant factors.

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Steam Distillation | 1.2 | 95 |

| Soxhlet (Hexane) | 3.8 | 88 |

Trade-off: Higher yields may reduce purity due to co-extracted lipids .

Guidelines for Rigorous Research

Properties

IUPAC Name |

1-methyl-2-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-8(2)10-7-5-4-6-9(10)3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRCMNKATXZARA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052165 | |

| Record name | 1-Isopropyl-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Hawley] Clear nearly colorless liquid; [MSDSonline], Liquid | |

| Record name | o-Cymene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Isopropyl-2-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

178 °C, 177.00 to 179.00 °C. @ 760.00 mm Hg | |

| Record name | O-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Isopropyl-2-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 23.3 mg/L at 25 °C, Miscible with ethanol, ether, acetone, benzene, petroleum ether, carbon tetrachloride, 0.0233 mg/mL at 25 °C | |

| Record name | O-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Isopropyl-2-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.8766 g/cu cm at 20 °C | |

| Record name | O-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.5 [mmHg], 1.5 mm Hg at 25 °C | |

| Record name | o-Cymene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | O-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

527-84-4 | |

| Record name | o-Cymene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Cymene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-CYMENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Isopropyl-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-cymene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CYMENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T13HF3266 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Isopropyl-2-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-71.5 °C, MP: also reported as -75.24 °C and -81.53 °C for two unstable solid forms, -71.54 °C | |

| Record name | O-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Isopropyl-2-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.